molecular formula C11H19N3 B1320453 N2,N2-Dipropylpyridine-2,5-diamine CAS No. 52025-51-1

N2,N2-Dipropylpyridine-2,5-diamine

Cat. No.: B1320453
CAS No.: 52025-51-1
M. Wt: 193.29 g/mol
InChI Key: BCHVCLRGYHXZHE-UHFFFAOYSA-N
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Description

N2,N2-Dipropylpyridine-2,5-diamine is a versatile chemical compound known for its unique properties and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-Dipropylpyridine-2,5-diamine typically involves the reaction of 2,5-diaminopyridine with propyl halides under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N2,N2-Dipropylpyridine-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl halides; reactions are facilitated by bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions typically result in the formation of substituted pyridinediamine derivatives .

Scientific Research Applications

N2,N2-Dipropylpyridine-2,5-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of N2,N2-Dipropylpyridine-2,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N2,N2-Dimethyl-2,5-pyridinediamine
  • N2,N2-Diethyl-2,5-pyridinediamine
  • N2,N2-Dibutyl-2,5-pyridinediamine

Uniqueness

N2,N2-Dipropylpyridine-2,5-diamine is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-N,2-N-dipropylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-3-7-14(8-4-2)11-6-5-10(12)9-13-11/h5-6,9H,3-4,7-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHVCLRGYHXZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of (5-nitro-pyridin-2-yl)-dipropylamine (630 mg, 2.82 mmol) in methanol (10 ml) was hydrogenated over 10% Pd—C (130 mg) at room temperature and atmospheric pressure until no further gas absorption occurred. The reaction mixture was filtered over celite and the filtrate was concentrated to an oil. Purification by column chromatography over silica gel using 0-20% ethyl acetate in pet ether yielded N2,N2-dipropyl-pyridine-2,5-diamine (336 mg, 46.5%) as oil.
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
130 mg
Type
catalyst
Reaction Step Three

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